(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, also known as 2-chloro-5-amino-1,3-dicarboxylic acid, is a small molecule with a wide range of biological applications. It is a derivative of butyric acid and is used in a variety of scientific research applications. It is also used in the synthesis of drugs, such as anticonvulsants, and has been studied for its potential to treat certain diseases.
Scientific Research Applications
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of anticonvulsants, such as phenytoin and carbamazepine, and has been studied for its potential to treat certain diseases. Additionally, it has been used in the synthesis of compounds that have been studied for their potential to treat cancer and other diseases.
Mechanism Of Action
The mechanism of action of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid is not completely understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, it has been suggested that it may act as an agonist of certain receptors, such as the GABA receptor, and may have antioxidant activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid are not completely understood. However, it has been suggested that it may have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been suggested that it may have beneficial effects on the cardiovascular system and the immune system.
Advantages And Limitations For Lab Experiments
One of the advantages of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively non-toxic and has low bioavailability, which makes it suitable for use in laboratory experiments. However, it is important to note that it is not stable in aqueous solutions and can be easily degraded by light and oxygen.
Future Directions
The potential applications of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid are still being explored. Future research may focus on its potential to treat certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research may be conducted to investigate its potential to act as an agonist of certain receptors, such as the GABA receptor, and its potential to have antioxidant activity. Additionally, further research may be conducted to investigate its potential to have beneficial effects on the cardiovascular system and the immune system. Finally, further research may be conducted to investigate its potential as a drug delivery system.
properties
IUPAC Name |
(E)-4-(2-chloroanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGAQJUBGHWISG-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid | |
CAS RN |
36847-87-7 | |
Record name | NSC166481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.